molecular formula C8H5BrN2O2 B1653458 (3-Bromo-2-nitrophenyl)acetonitrile CAS No. 185200-50-4

(3-Bromo-2-nitrophenyl)acetonitrile

Cat. No. B1653458
CAS RN: 185200-50-4
M. Wt: 241.04
InChI Key: OMLBWKUPFVIBEF-UHFFFAOYSA-N
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Description

(3-Bromo-2-nitrophenyl)acetonitrile is a chemical compound with the molecular formula C8H5BrN2O2 . It has a molecular weight of 241.04 . The compound is a pale-yellow to yellow-brown solid .


Physical And Chemical Properties Analysis

(3-Bromo-2-nitrophenyl)acetonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 241.04 .

Scientific Research Applications

Organic Synthesis Intermediate

(3-Bromo-2-nitrophenyl)acetonitrile: serves as a versatile intermediate in organic synthesis. Its bromo and nitro groups make it a reactive compound suitable for various chemical transformations. It can be used to synthesize complex molecules by reacting with different nucleophiles or bases, leading to a wide range of products with potential pharmaceutical applications .

Photolabile Protecting Group

The compound’s nitrophenyl moiety suggests its use as a photolabile protecting group (PPG). PPGs are used to temporarily mask reactive sites in a molecule during a sequence of reactions. Upon exposure to light, the protecting group can be removed, revealing the active site for further reactions. This is particularly useful in the synthesis of sensitive or complex molecules .

Alkylating Agent

Alkylating agents are crucial in the synthesis of various organic compounds. (3-Bromo-2-nitrophenyl)acetonitrile can act as an alkylating agent due to its bromoacetonitrile group, allowing for the introduction of the cyanoethyl group into target molecules. This is beneficial in creating new compounds with nitrile functionality, which is a common feature in many pharmaceuticals .

Transition Metal-Free Oxidation

The structure of (3-Bromo-2-nitrophenyl)acetonitrile implies potential applications in transition metal-free oxidation processes. Such processes are valuable in green chemistry as they avoid the use of heavy metals, reducing environmental impact. The compound could facilitate oxidation reactions under mild conditions, possibly in amino acid modifications .

Chemical Intermediate for Hydrazinium Salts

This compound is also useful in synthesizing hydrazinium salts, which are important in various chemical industries. Hydrazinium salts serve as precursors to hydrazine derivatives, used in pharmaceuticals, agrochemicals, and as blowing agents in polymers .

Caged Compound for Biochemical Studies

As a caged compound, (3-Bromo-2-nitrophenyl)acetonitrile can be used to study biochemical processes. The caging technique involves attaching a photolabile group to a bioactive molecule, rendering it inactive until exposed to light. This allows researchers to control the activation of the molecule in biological systems, aiding in the understanding of biological pathways and mechanisms .

properties

IUPAC Name

2-(3-bromo-2-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-1-2-6(4-5-10)8(7)11(12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLBWKUPFVIBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80774853
Record name (3-Bromo-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80774853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-2-nitrophenyl)acetonitrile

CAS RN

185200-50-4
Record name (3-Bromo-2-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80774853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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